molecular formula C15H13FN2 B1678816 Raseglurant CAS No. 757950-09-7

Raseglurant

Cat. No. B1678816
M. Wt: 240.27 g/mol
InChI Key: MEDCLNYIYBERKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Raseglurant (INN) (code name ADX-10059) is a negative allosteric modulator of the mGlu5 receptor and derivative of MPEP which was under development by Addex Therapeutics for the treatment of migraine, gastroesophageal reflux disease, and dental anxiety. It reached phase II clinical trials for all of the aforementioned indications before being discontinued due to the observation of possible predictive signs of hepato toxicity in patients with long-term use.

properties

CAS RN

757950-09-7

Product Name

Raseglurant

Molecular Formula

C15H13FN2

Molecular Weight

240.27 g/mol

IUPAC Name

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine

InChI

InChI=1S/C15H13FN2/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12/h3-5,8-9H,17H2,1-2H3

InChI Key

MEDCLNYIYBERKO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C

Canonical SMILES

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C

Appearance

Solid powder

Other CAS RN

757950-09-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Raseglurant

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Cul (41 mg, 0.2 mmol) in triethylamine (12 ml) were added 2-bromo-4,6-dimethyl-pyridin-3-ylamine (870 mg, 4.33 mmol), (PPh3)2PdCl2 (152 mg, 0.22 mmol), and 1-ethynyl-3-fluorobenzene (500 μl, 4.33 mmol). The reaction mixture was stirred for 30 min. at room temperature and for 3 h under reflux. The solvent was evaporated and the crude residue was purified by flash chromatography (cyclohexane/ethyl acetate 4:1) to yield 745 mg (3.10 mmol, 72%) of (2-(3-fluoro-phenylethynyl)-4,6-dimethyl-pyridin-3-yl)amine as a brown solid.
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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